REACTION_CXSMILES
|
[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[H-].[K+]>C1COCC1.[Cl-].[Na+].O.C(O)(=O)C>[C:3]([CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][C:9]1=[O:15])([O:6][CH3:7])=[O:8] |f:0.1,4.5,7.8.9|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
18.02 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
It was cooled down in an ice bath for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (150 mL×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 137.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |